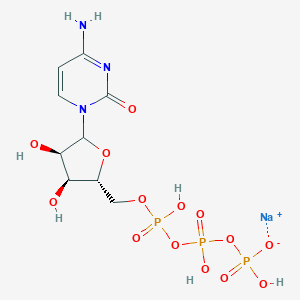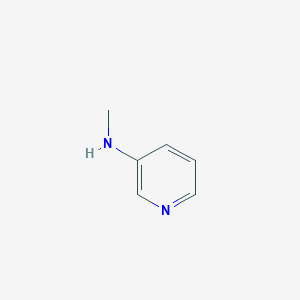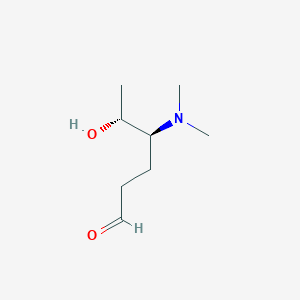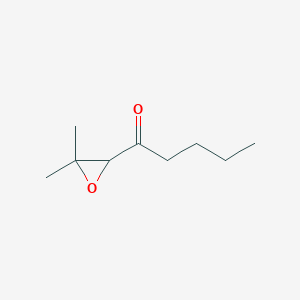
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a synthetic compound with the chemical formula C9H16O2. It is also known as DMPX or 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-5-pentanone. This compound is used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is not fully understood. However, it is believed to act as a Lewis acid catalyst due to the presence of the oxirane ring in its structure. This property makes it useful in various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of DMPX. However, studies have shown that it has low toxicity and does not cause significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one in laboratory experiments include its unique properties, low toxicity, and potential applications in various fields. However, its limitations include the lack of information on its biochemical and physiological effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one. These include:
1. Further studies on its mechanism of action and potential applications in various chemical reactions.
2. Investigation of its potential as a chiral auxiliary in asymmetric synthesis.
3. Exploration of its potential as a building block for the synthesis of other compounds with potential biological activity.
4. Studies on its potential as a catalyst in various chemical reactions.
5. Investigation of its potential applications in the field of materials science.
In conclusion, 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one involves the reaction of 3,3-dimethyl-2-oxabicyclo[2.2.1]heptane with pentan-1-one in the presence of a strong acid catalyst. This reaction results in the formation of DMPX as a white crystalline solid.
Applications De Recherche Scientifique
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one has various potential applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, which is a process that produces enantiomerically pure compounds. DMPX has also been used as a building block for the synthesis of other compounds with potential biological activity.
Propriétés
Numéro CAS |
17257-83-9 |
|---|---|
Nom du produit |
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-(3,3-dimethyloxiran-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7(10)8-9(2,3)11-8/h8H,4-6H2,1-3H3 |
Clé InChI |
BEADYNJAOBLNBH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1C(O1)(C)C |
SMILES canonique |
CCCCC(=O)C1C(O1)(C)C |
Synonymes |
1-(3,3-Dimethyloxiranyl)-1-pentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




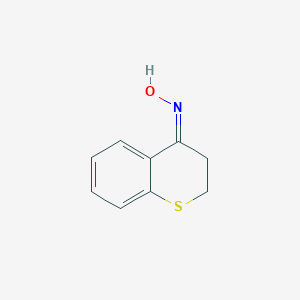
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
